Binospirone hydrochloride

5-HT1A receptor pharmacology pre- and postsynaptic serotonergic mechanisms in vivo microdialysis

Procure Binospirone hydrochloride (MDL 73005EF) for its unique pre-/postsynaptic 5-HT1A functional dichotomy—presynaptic agonism and postsynaptic antagonism. This profile, not replicated by buspirone or MDL 72832, enables clean isolation of autoreceptor function in neuronal circuits. For hippocampal electrophysiology or α1D-adrenoceptor studies, select this compound for its defined selectivity and absence of off-target activity.

Molecular Formula C20H27ClN2O4
Molecular Weight 394.9 g/mol
Cat. No. B560196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinospirone hydrochloride
Synonyms8-[2-(1,4-Benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride
Molecular FormulaC20H27ClN2O4
Molecular Weight394.9 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3.Cl
InChIInChI=1S/C20H26N2O4.ClH/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;/h1-2,5-6,15,21H,3-4,7-14H2;1H
InChIKeyUEDYXFOPCMTXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride (MDL 73005EF): A Potent and Selective 5-HT1A Receptor Ligand for Serotonergic Pathway Investigation


8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride (also designated MDL 73005EF hydrochloride or Binospirone) is an azaspiro compound that functions as a potent and selective ligand at the 5-HT1A serotonin receptor [1][2]. This compound acts as a partial agonist at somatodendritic 5-HT1A autoreceptors while exhibiting antagonist properties at postsynaptic 5-HT1A receptors, making it a valuable tool for discriminating between pre- and postsynaptic serotonergic mechanisms [3].

Why 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride Cannot Be Replaced by Buspirone, MDL 72832, or BMY 7378 in Serotonergic Research


Within the azaspirodecanedione class of 5-HT1A receptor ligands, key structural modifications—particularly the linker chain length and terminal moiety—produce distinct pharmacological signatures that preclude functional interchangeability. The target compound (MDL 73005EF) features a 2-carbon ethyl linker and a benzodioxan moiety, resulting in a unique mixed agonist/antagonist profile at pre- versus postsynaptic 5-HT1A receptors [1], along with a defined alpha1D-adrenoceptor selectivity that differs from its close structural analogs [2]. Buspirone, MDL 72832, and BMY 7378 exhibit divergent chain lengths, functional selectivities, and potency profiles, rendering them unsuitable substitutes for experiments requiring this compound's specific receptor interaction fingerprint.

Quantitative Differentiation of 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride from Closest Structural Analogs


Pre- vs. Postsynaptic 5-HT1A Receptor Functional Dissociation: A Distinct Mixed Agonist/Antagonist Profile Unmatched by Buspirone

MDL 73005EF demonstrates a clear functional dichotomy at 5-HT1A receptors that distinguishes it from buspirone: it acts as an agonist at presynaptic autoreceptors (decreasing 5-HT release) and as an antagonist at postsynaptic receptors mediating ACTH release [1]. In the same in vivo model, MDL 73005EF dose-dependently decreased hippocampal 5-HT output (presynaptic agonism) yet failed to stimulate ACTH and instead antagonized 8-OH-DPAT-induced ACTH release (postsynaptic antagonism) [1]. By contrast, buspirone exhibits a different pre-/postsynaptic balance and broader receptor promiscuity, which can confound mechanistic interpretation of serotonergic pathway modulation [2].

5-HT1A receptor pharmacology pre- and postsynaptic serotonergic mechanisms in vivo microdialysis

Presynaptic 5-HT1A Autoreceptor Potency: Equipotent to Buspirone in Dorsal Raphe Neuron Inhibition

At the somatodendritic 5-HT1A autoreceptor on dorsal raphe neurons, MDL 73005EF demonstrates presynaptic agonist activity with potency directly comparable to the clinical anxiolytic buspirone [1]. In rat midbrain slice electrophysiology, MDL 73005EF inhibited serotonergic neuron firing with an IC50 of 129 ± 34 nM, which is statistically indistinguishable from buspirone's IC50 of 97 ± 8 nM [1]. Both compounds were substantially less potent than the full agonist 8-OH-DPAT (IC50 = 7 ± 2 nM), establishing that MDL 73005EF matches buspirone's presynaptic efficacy while offering the distinct pre-/postsynaptic functional dissociation described in the preceding evidence item.

serotonergic neuron electrophysiology 5-HT1A autoreceptor dorsal raphe nucleus

Structural Determinant of Presynaptic Selectivity: 2-Carbon Linker Chain Length Differentiates from MDL 72832

The ethyl linker chain length (n=2) in MDL 73005EF is a critical structural determinant underlying its greater selectivity for presynaptic 5-HT1A receptors compared to the butyl-linked analog MDL 72832 (n=4) [1]. Pharmacological characterization demonstrated that MDL 73005EF exhibits a mechanism of action clearly different from that of buspirone, possibly reflecting a greater selectivity for the 5-HT1A receptor located presynaptically on central 5-hydroxytryptaminergic neurones [1]. MDL 72832, by contrast, is classified as a postsynaptic 5-HT1A receptor agonist and lacks the distinct pre-/postsynaptic functional dissociation that defines MDL 73005EF [2].

structure-activity relationship 5-HT1A receptor subtype selectivity azaspirodecanedione analogs

Alpha1D-Adrenoceptor Selectivity: 20-Fold Selective Antagonist Differentiating from BMY 7378 and Buspirone

MDL 73005EF exhibits a defined alpha1D-adrenoceptor selectivity profile that distinguishes it from both BMY 7378 and buspirone in functional tissue assays [1][2]. MDL 73005EF was confirmed as a 20-fold selective antagonist for alpha1D- over both alpha1A- and alpha1B-adrenoceptors in functional studies across multiple tissue preparations [1]. BMY 7378 demonstrated 30-fold selectivity for alpha1D-adrenoceptors [1][3], while buspirone was a weak antagonist without intrinsic activity at alpha1A-adrenoceptors (pA2 = 6.12 in rat vas deferens) and alpha1B-adrenoceptors (pA2 = 5.54-5.59) [1]. This tiered selectivity profile (BMY 7378 > MDL 73005EF > buspirone) provides researchers with a calibrated set of tools for alpha1D-adrenoceptor investigation.

alpha1-adrenoceptor pharmacology receptor subtype selectivity cardiovascular research tools

Electrophysiological Antagonism at Postsynaptic Hippocampal 5-HT1A Receptors: No Intrinsic Agonist Activity

In rat hippocampal slice preparations, MDL 73005EF functions as a pure antagonist at postsynaptic 5-HT1A receptors on CA1 pyramidal neurons, exhibiting no intrinsic agonist activity [1]. MDL 73005EF (1-30 μM) had no clear effects on membrane potential, membrane resistance, or action potential after-hyperpolarizations when applied alone, yet prior application of 3 μM MDL 73005EF for 10-60 min antagonized the hyperpolarisation induced by 30 μM 5-HT [1]. The antagonism was specific to 5-HT1A receptors, as MDL 73005EF did not block GABAB receptor-mediated hyperpolarisation induced by baclofen [1]. This pure antagonist behavior at postsynaptic sites complements the compound's presynaptic agonist activity and contrasts with buspirone's more complex postsynaptic profile.

hippocampal electrophysiology 5-HT1A receptor antagonism CA1 pyramidal neurons

Optimal Research Applications for 8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride Based on Quantified Differentiation Evidence


Dissecting Pre- versus Postsynaptic 5-HT1A Receptor Contributions in Serotonergic Transmission

Researchers studying serotonergic pathway regulation should utilize this compound for its unique functional dichotomy—presynaptic 5-HT1A autoreceptor agonism combined with postsynaptic 5-HT1A receptor antagonism [1]. In vivo microdialysis experiments demonstrate dose-dependent reduction of hippocampal 5-HT output (presynaptic agonism) without activation of postsynaptic ACTH release, which is instead antagonized [1]. This specific profile, which is not replicated by buspirone or MDL 72832 [2][3], enables clean isolation of presynaptic autoreceptor function in intact neuronal circuits.

Electrophysiological Studies of Postsynaptic 5-HT1A Receptor Antagonism in Hippocampal Preparations

Investigators conducting hippocampal slice electrophysiology should select this compound when a pure postsynaptic 5-HT1A antagonist is required without confounding intrinsic agonist activity [1]. MDL 73005EF (3 μM) effectively antagonizes 5-HT-induced hyperpolarisation of CA1 pyramidal neurons while exhibiting no effects on membrane potential or resistance when applied alone [1]. This clean antagonist profile at postsynaptic sites, combined with its lack of effect on hippocampal long-term potentiation or local anesthetic properties [1], makes it ideal for studies of serotonergic modulation of hippocampal synaptic plasticity.

Calibrated Alpha1D-Adrenoceptor Subtype Pharmacological Profiling

In cardiovascular or CNS research requiring graded pharmacological dissection of alpha1-adrenoceptor subtypes, this compound serves as an intermediate-selectivity tool within a calibrated set of azaspirodecanedione analogs [1][2]. MDL 73005EF provides 20-fold selectivity for alpha1D- over alpha1A- and alpha1B-adrenoceptors, positioned between the 30-fold selective BMY 7378 and the non-selective buspirone (pA2 = 6.12 at alpha1A, pA2 = 5.54-5.59 at alpha1B) [1]. This tiered selectivity enables concentration-response comparisons that strengthen conclusions regarding alpha1D-adrenoceptor involvement in physiological responses.

Presynaptic 5-HT1A Autoreceptor Functional Studies Requiring Buspirone-Equivalent Potency with Cleaner Pharmacology

When experimental designs require inhibition of dorsal raphe serotonergic neuron firing with potency equivalent to the reference compound buspirone (IC50 = 129 ± 34 nM vs. 97 ± 8 nM, respectively) [1], but demand a cleaner pharmacological profile with defined pre-/postsynaptic functional segregation, this compound is the appropriate selection [2]. Its equipotency to buspirone at the presynaptic autoreceptor [1] ensures reliable engagement of the desired target, while its distinct lack of buspirone's broader receptor promiscuity reduces confounding off-target interpretations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Binospirone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.